molecular formula C22H28N2O5S B2555870 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1235680-55-3

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2555870
CAS No.: 1235680-55-3
M. Wt: 432.54
InChI Key: PZFASBFLHPQGLZ-CMDGGOBGSA-N
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This compound features a furan moiety, a piperidine derivative, and a sulfonamide group, suggesting multifaceted interactions with biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 358.41 g/mol. The presence of diverse functional groups enhances its biological efficacy and interaction potential.

Structural Features

Functional Group Description
FuranContributes to biological activity through reactive sites.
PiperidineEnhances binding affinity to biological targets.
SulfonamideKnown for antibacterial properties and potential anti-inflammatory effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in folic acid synthesis, similar to other sulfonamide derivatives.
  • Receptor Modulation : The piperidine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Antibacterial Activity : The furan ring has been associated with antibacterial properties against various pathogens, enhancing the compound's therapeutic profile.

Antibacterial Properties

Research indicates that furan derivatives exhibit significant antibacterial activity. For instance, studies have shown that furan compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . This suggests that this compound may possess similar properties.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory effects, which may be enhanced by the compound's unique structure. Preliminary studies suggest potential applications in treating inflammatory conditions .

Anticancer Activity

Furan derivatives have been studied for their anticancer properties. Research has demonstrated that certain furan-based compounds can induce apoptosis in cancer cells through mitochondrial pathways . This raises the possibility that this compound could also exhibit similar anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of furan-containing compounds:

  • Antibacterial Efficacy : A study on 3-aryl furan derivatives revealed significant inhibition against E. coli, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL .
  • Anticancer Activity : Research involving furan conjugates demonstrated promising results against HeLa cells, showing IC50 values indicating effective cytotoxicity .
  • Mechanistic Insights : Molecular docking studies suggest that furan-containing compounds can effectively bind to key enzymes involved in metabolic pathways, potentially leading to inhibitory effects that could be therapeutically beneficial .

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-20-6-4-18(5-7-20)12-16-30(26,27)23-17-19-10-13-24(14-11-19)22(25)9-8-21-3-2-15-29-21/h2-9,15,19,23H,10-14,16-17H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFASBFLHPQGLZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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